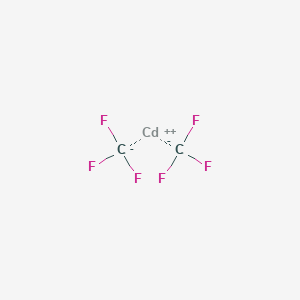

Cadmium, bis(trifluoromethyl)-

Description

Contextualization within Organometallic Chemistry and Fluorine Chemistry Paradigms

The study of bis(trifluoromethyl)cadmium resides within the broader fields of organometallic and fluorine chemistry. Organometallic chemistry explores compounds containing metal-carbon bonds, a field that has revolutionized synthetic organic chemistry. wikipedia.orglscollege.ac.inchemeurope.com Fluorine chemistry, on the other hand, investigates the synthesis and properties of compounds containing fluorine, an element that imparts distinct characteristics to molecules due to its high electronegativity. nih.gov The convergence of these two disciplines in bis(trifluoromethyl)cadmium results in a reagent with a unique profile, combining the metallic properties of cadmium with the potent electronic effects of the trifluoromethyl groups.

Historical Development and Evolution of Perfluoroalkyl Metal Compounds

The journey of perfluoroalkyl metal compounds has been one of steady advancement. The first preparations of perfluoromethyl-organometallics of Group 5A elements marked a significant milestone, sparking growing interest in this class of compounds. rsc.org The development of trifluoromethylating agents has been a key focus, with reagents like trifluoromethyl copper(I) and bis(trifluoromethyl)mercury (B14153196) proving useful. wikipedia.org However, the quest for more reactive and efficient reagents led to the exploration of bis(trifluoromethyl)cadmium, which was found to be significantly more reactive than its mercury analog, undergoing reactions at temperatures at least 100°C lower. acs.org The synthesis of fluorinated compounds has a long history, with early methods developed by Frédéric Swarts in 1892. wikipedia.org The unique properties of per- and polyfluoroalkyl substances (PFAS) led to their widespread use in various industries starting in the 1950s. midwestadvocates.orgitrcweb.org

Unique Electronic and Steric Properties of Trifluoromethyl Ligands in Cadmium Frameworks

The trifluoromethyl (CF₃) group is a powerful electron-withdrawing group, a property that profoundly influences the reactivity of the cadmium center. nih.gov This strong inductive effect enhances the electrophilic character of the metal, making bis(trifluoromethyl)cadmium a potent trifluoromethylating agent. nih.gov The CF₃ group's ability to stabilize anions and its impact on the electronic structure of metal complexes are well-documented. youtube.com While the electronic effects are dominant, steric factors also play a role in the coordination chemistry of metal complexes, influencing the arrangement of ligands around the metal center. researchgate.netnih.gov

Current Research Gaps and Academic Motivations for Investigating Cadmium, Bis(trifluoromethyl)-

Despite its utility, research into bis(trifluoromethyl)cadmium continues to be an active area. A significant motivation is the development of more efficient and selective trifluoromethylation methods, a crucial transformation in the synthesis of pharmaceuticals and agrochemicals. wikipedia.org While bis(trifluoromethyl)cadmium has proven to be a powerful reagent, there is ongoing interest in developing even more versatile and environmentally benign alternatives. wikipedia.org The study of its reaction mechanisms, particularly in the formation of difluorocarbene, remains a topic of academic interest. rsc.orgacs.org Furthermore, exploring the full scope of its reactivity with various substrates and developing new applications for this potent reagent are key drivers for continued investigation.

Synthesis and Properties

Bis(trifluoromethyl)cadmium is typically prepared through a ligand exchange reaction. One common method involves the reaction of bis(trifluoromethyl)mercury with dimethylcadmium (B1197958) in a suitable solvent like glyme (1,2-dimethoxyethane), tetrahydrofuran (B95107) (THF), or pyridine (B92270). acs.org This exchange results in the formation of the more reactive bis(trifluoromethyl)cadmium, which can often be isolated as a base adduct, such as (CF₃)₂Cd·glyme. rsc.orgacs.org This adduct is a convenient and powerful reagent for subsequent reactions. rsc.org

The physical properties of bis(trifluoromethyl)cadmium are influenced by the strong electron-withdrawing nature of the trifluoromethyl groups, which contribute to its thermal stability compared to its non-fluorinated alkylcadmium counterparts. wikipedia.org

Interactive Data Table: Reactions of Bis(trifluoromethyl)cadmium·glyme

The following table summarizes key reactions of the bis(trifluoromethyl)cadmium·glyme adduct, highlighting its versatility as a trifluoromethylating agent and a low-temperature source of difluorocarbene. rsc.orgrsc.org

| Reactant | Product(s) | Yield (%) | Reaction Conditions | Reference |

| GeI₄ | (CF₃)₄Ge | 43 | 15 min, ambient temp. in 1,2-dibromoethane | rsc.org |

| SnBr₄ | (CF₃)₄Sn | 66 | Slow addition in 1,6-dibromohexane, volatiles removed in vacuo | rsc.org |

| PI₃ | (CF₃)₃P, (CF₃)₂PI | 20, 30 | Ambient temp., reaction still under study | rsc.org |

| Benzoyl chloride | Benzoyl fluoride (B91410), C₂F₄ | 86, 50 | 20 min, ambient temp. in CH₂Cl₂ | rsc.org |

| Acetyl bromide | Acetyl fluoride, C₂F₄ | 91, 64 | 5 min, ambient temp. | rsc.org |

| Acetyl bromide + (CH₃)₂C=C(CH₃)₂ | Acetyl fluoride, (CH₃)₂C-CF₂-C(CH₃)₂ | 95, 53 | -25 °C | rsc.org |

Structure

2D Structure

3D Structure of Parent

Properties

CAS No. |

33327-66-1 |

|---|---|

Molecular Formula |

C2CdF6 |

Molecular Weight |

250.43 g/mol |

IUPAC Name |

cadmium(2+);trifluoromethane |

InChI |

InChI=1S/2CF3.Cd/c2*2-1(3)4;/q2*-1;+2 |

InChI Key |

GSZXFFUDLBJEEO-UHFFFAOYSA-N |

Canonical SMILES |

[C-](F)(F)F.[C-](F)(F)F.[Cd+2] |

Origin of Product |

United States |

Elucidation of Reactivity and Mechanistic Pathways of Cadmium, Bis Trifluoromethyl

Electrophilic and Nucleophilic Reactivity Studies with Organic Substrates

Bis(trifluoromethyl)cadmium serves as a potent source for the trifluoromethyl group (CF3), a moiety of significant interest in pharmaceutical and agrochemical development. wikipedia.org Its reactivity can be harnessed for both nucleophilic and electrophilic trifluoromethylation reactions.

As a nucleophilic trifluoromethylating agent, the reactivity of bis(trifluoromethyl)cadmium can be compared to other "CF3-" sources. While the trifluoromethyl anion (CF3-) itself is considered a transient species, reagents that can deliver it are highly valuable. wikipedia.org The challenges in handling the highly basic CF3- anion have led to the development of various reagents, and bis(trifluoromethyl)cadmium has emerged as a useful tool in this context. wikipedia.org It effectively transfers a trifluoromethyl group to various electrophilic substrates. For instance, it readily reacts with acyl halides at sub-ambient temperatures to produce the corresponding acyl fluorides in high yields. researchgate.net

The mechanism of electrophilic trifluoromethylation has been a subject of discussion, with potential pathways including polar substitution or single electron transfer. wikipedia.org In this role, a trifluoromethylating agent delivers a "CF3+" equivalent to a nucleophilic substrate. While reagents specifically designed as electrophilic trifluoromethylating agents, such as certain sulfonium (B1226848) or hypervalent iodine compounds, are more common, the reactivity of organometallic compounds like bis(trifluoromethyl)cadmium can also be viewed through this lens depending on the substrate and reaction conditions. wikipedia.orgbeilstein-journals.org For example, its reaction with electron-rich metallic centers in ligand exchange reactions can be seen as the transfer of a CF3 group to an electrophilic metal center. researchgate.netrsc.org

Table 1: Reactivity of Bis(trifluoromethyl)cadmium with Various Substrates

| Substrate Type | Product Type | Reaction Conditions | Yield (%) | Reference |

| Acyl Halides (e.g., Benzoyl chloride, Acetyl bromide) | Acyl Fluorides | Sub-ambient temperatures | ~90% | researchgate.net |

| Germanium Tetraiodide (GeI4) | Tetrakis(trifluoromethyl)germanium ((CF3)4Ge) | Ambient temperature | 43% | researchgate.netrsc.org |

| Tin Tetrabromide (SnBr4) | Tetrakis(trifluoromethyl)tin ((CF3)4Sn) | Ambient temperature | 66% | researchgate.netrsc.org |

| Phosphorus Tri-iodide (PI3) | Tris(trifluoromethyl)phosphine ((CF3)3P) | Ambient temperature | 20% | researchgate.netrsc.org |

Exploration of Radical Pathways and Single Electron Transfer (SET) Processes

The generation of the trifluoromethyl radical (•CF3) is a key step in many trifluoromethylation reactions. wikipedia.org This radical is known to be electrophilic and highly reactive. wikipedia.org While direct evidence for radical pathways involving bis(trifluoromethyl)cadmium is specific to certain reaction conditions, the possibility of its involvement in Single Electron Transfer (SET) processes is a key area of mechanistic investigation. wikipedia.org

The debate between polar substitution and SET as the operative mechanism in some trifluoromethylation reactions highlights the complexity of these processes. wikipedia.org The formation of a trifluoromethyl radical can be initiated by various means, including photochemical activation or the use of radical initiators. wikipedia.orgacs.org For instance, the use of photoredox catalysts to generate •CF3 from sources like trifluoroiodomethane or sodium trifluoromethanesulfinate is a well-established strategy. wikipedia.org

In the context of bis(trifluoromethyl)cadmium, while it is primarily known as a ligand exchange reagent and a carbene source, its decomposition or reaction with certain partners could potentially proceed via radical intermediates. The formation of hexafluoroethane (B1207929) (C2F4) as a byproduct in some of its reactions, such as with acyl halides, could hint at the dimerization of trifluoromethyl radicals, although other pathways like difluorocarbene dimerization are also plausible. rsc.org The high reactivity of the •CF3 radical, being 440 times more reactive than the methyl radical towards styrene, underscores the importance of understanding its potential generation from precursors like bis(trifluoromethyl)cadmium. wikipedia.org

Thermal and Photochemical Decomposition Mechanisms and Kinetic Studies

Bis(trifluoromethyl)cadmium adducts exhibit significantly lower thermal stability compared to their mercury counterparts, which contributes to their enhanced reactivity. researchgate.net A primary decomposition pathway for bis(trifluoromethyl)cadmium, particularly in the presence of suitable substrates, is the formation of difluorocarbene (:CF2). researchgate.netrsc.org

This decomposition can occur at remarkably low temperatures. It has been demonstrated that bis(trifluoromethyl)cadmium glyme acts as an effective difluorocarbene source at temperatures as low as -78°C. researchgate.net This thermal lability is a key feature of its reactivity, allowing for carbene-mediated reactions under mild conditions. The generation of :CF2 is evidenced by trapping experiments with alkenes to form difluorocyclopropanes. rsc.org

Thermal Decomposition Pathway: (CF₃)₂Cd → CdF₂ + :CF₂

While specific photochemical decomposition studies on bis(trifluoromethyl)cadmium are not extensively detailed in the provided search results, the broader field of trifluoromethylation frequently employs light-mediated processes. wikipedia.orgacs.org Photoredox catalysis is a powerful tool for generating trifluoromethyl radicals from various precursors. wikipedia.org It is plausible that bis(trifluoromethyl)cadmium could be susceptible to photochemical activation, leading to homolytic cleavage of the Cd-CF3 bond to generate trifluoromethyl radicals, although this remains an area for further exploration.

Reactivity Towards Unsaturated Organic Molecules (e.g., Alkenes, Alkynes, Carbonyls)

Bis(trifluoromethyl)cadmium displays significant reactivity towards a range of unsaturated organic molecules, leading to valuable fluorinated products.

Carbonyls: The reaction of bis(trifluoromethyl)cadmium with acyl halides is a clean and efficient method for producing acyl fluorides. researchgate.netrsc.org This transformation proceeds readily at low temperatures. In these reactions, difluorocarbene is also generated, which can be trapped in situ. rsc.org While direct nucleophilic addition to ketones and esters to form trifluoromethyl carbinols or trifluoromethyl ketones respectively is a hallmark of reagents like trifluoromethyltrimethylsilane or the fluoroform/base system, the utility of bis(trifluoromethyl)cadmium for such transformations is primarily demonstrated through its reaction with the more electrophilic acyl halides. wikipedia.orgbeilstein-journals.org

Alkenes: The primary reactivity of bis(trifluoromethyl)cadmium towards alkenes is indirect, occurring via the in situ generation of difluorocarbene (:CF2). researchgate.netrsc.org The thermally generated :CF2 readily undergoes cycloaddition with alkenes to form gem-difluorocyclopropanes. rsc.org For example, when the reaction between acetyl bromide and bis(trifluoromethyl)cadmium is carried out in the presence of tetramethylethylene, the corresponding difluorocyclopropane is formed in good yield, demonstrating the efficient trapping of the carbene intermediate. rsc.org

Alkynes: A notable application of trifluoromethylating reagents is the difunctionalization of alkynes. nih.govnih.gov While the specific use of bis(trifluoromethyl)cadmium in this context is not detailed, copper-mediated 1,2-(bis)trifluoromethylation of acetylenes using a copper(I) trifluoromethyl complex (bpyCu(CF3)3) has been developed. nih.govnih.gov This reaction, proceeding under blue light irradiation, allows for the installation of two trifluoromethyl groups across the alkyne backbone. nih.govnih.gov Given that bis(trifluoromethyl)cadmium is an excellent reagent for transmetalation to other metals, it could potentially serve as a precursor to such reactive copper-trifluoromethyl species. wikipedia.org

Table 2: Products from Reactions with Unsaturated Molecules

| Unsaturated Substrate | Reagent System | Key Intermediate | Product(s) | Reference |

| Acyl Halide | (CF₃)₂Cd·glyme | - | Acyl Fluoride (B91410), C₂F₄ | researchgate.netrsc.org |

| Alkene (e.g., tetramethylethylene) | (CF₃)₂Cd·glyme + Acyl Halide | :CF₂ | gem-difluorocyclopropane | rsc.org |

| Alkyne | bpyCu(CF₃)₃ (related system) | •CF₃, allenyl radical | E-hexafluorobutene | nih.gov |

Stereochemical Aspects and Selectivity in Reactions Involving Cadmium, Bis(trifluoromethyl)-

The stereochemical outcomes of reactions involving bis(trifluoromethyl)cadmium are crucial for its application in synthesis.

In the context of difluorocarbene generation, the addition of :CF2 from the decomposition of bis(trifluoromethyl)cadmium to alkenes can proceed with stereospecificity. The reaction of :CF2, generated from the cadmium reagent at -30°C, with cis-2-butene (B86535) yields the corresponding cis-difluorocyclopropane, indicating a stereospecific cycloaddition. researchgate.net This suggests a singlet state for the generated difluorocarbene, which is typical for such reactions.

In reactions involving the trifluoromethylation of unsaturated systems, high selectivity can be achieved. For instance, in the copper-mediated 1,2-(bis)trifluoromethylation of alkynes, a high degree of E/Z selectivity is observed, with the E-isomer being the major product. nih.gov This selectivity is attributed to the specific mechanism of radical addition and subsequent steps.

While the development of asymmetric trifluoromethylation has largely focused on other reagents, such as Ruppert's reagent in combination with chiral catalysts or electrophilic Togni reagents with organocatalysts, the principles are relevant. wikipedia.org Achieving enantioselectivity requires a chiral environment that can differentiate between enantiotopic faces of the substrate. For bis(trifluoromethyl)cadmium, this would likely involve the use of chiral Lewis basic adducts or the presence of a chiral auxiliary on the substrate. The potential for developing stereoselective reactions using this highly reactive cadmium reagent remains an area of interest.

Coordination Chemistry and Supramolecular Assembly of Cadmium, Bis Trifluoromethyl Derivatives

Synthesis and Structural Characterization of Novel Coordination Complexes

The study of Cadmium, bis(trifluoromethyl)- coordination complexes begins with the formation of the parent compound, often through a transmetallation reaction from bis(trifluoromethyl)mercury (B14153196) (Hg(CF3)2). wikipedia.org However, the isolation and characterization of its derivatives are critically dependent on the formation of adducts with Lewis basic ligands. The interaction with these ligands stabilizes the Cd-C bonds and allows for the construction of a diverse range of molecular and supramolecular structures.

Monomeric and Polymeric Architectures of Cadmium, Bis(trifluoromethyl)- Adducts

The architectural diversity of cadmium coordination chemistry is extensive, encompassing both discrete, zero-dimensional (0D) monomeric units and extended, multi-dimensional polymeric networks. While crystal structures of simple Cd(CF3)2 adducts are not widely detailed in the literature, the known behavior of cadmium(II) with various organic ligands provides a robust framework for predicting the structures of its trifluoromethyl derivatives.

Monomeric complexes are typically formed when the coordination sphere of the cadmium ion is saturated by chelating or bulky monodentate ligands, preventing extension into a polymeric framework. An example from general cadmium chemistry is the complex [Cd(phen)2(NO3)2], where two bidentate 1,10-phenanthroline (B135089) ligands and two bidentate nitrate (B79036) groups create a discrete, octacoordinate monomeric species. nih.gov Similarly, the reaction of Cd(OTf)2 with two equivalents of the bulky 1,2-bis[(2,4,6-trimethylphenyl)imino]acenaphthene (tmp-bian) ligand yields the monomeric complex [Cd(tmp-bian)2(OTf)2]. mdpi.com It is anticipated that strong, bulky neutral ligands like phosphines or N-heterocyclic carbenes could form stable, monomeric adducts with a general formula of L2Cd(CF3)2.

Polymeric architectures arise when bridging ligands link cadmium centers into one-dimensional (1D) chains, two-dimensional (2D) sheets, or three-dimensional (3D) frameworks. The choice of ancillary ligand is paramount in dictating the final dimensionality. For instance, cadmium(II) coordinated with the sulfate (B86663) anion and the bridging ligand 3,6-bis(pyrimidin-2-yl)-1,4-dihydro-1,2,4,5-tetrazine (H2bmtz) forms a 3D coordination polymer. nih.gov In this structure, sulfate anions create 2D sheets which are then linked into a 3D network by the H2bmtz ligand. nih.gov The structural diversity of cadmium coordination polymers is further highlighted by a series of complexes with an extended anilate-type ligand, where the introduction of various neutral N-donor ligands like 4,4'-dipyridyl or 1,4-diazabicyclo[2.2.2]octane (dabco) systematically alters the dimensionality of the resulting network from 1D to 2D. rsc.org

| Compound Class | Ancillary Ligand Type | Resulting Architecture | Example (Analogous System) | Reference |

| Monomeric | Bulky Chelating Ligands | Discrete 0D Complex | [Cd(tmp-bian)2(OTf)2] | mdpi.com |

| Monomeric | Bidentate Heterocycles | Discrete 0D Complex | [Cd(phen)2(NO3)2] | nih.gov |

| Polymeric | Flexible Bridging Ligands | 1D Chains / 2D Sheets | [Cd(L)(dipy-1)] | rsc.org |

| Polymeric | Bridging Anions and Ligands | 3D Framework | [Cd(SO4)(H2bmtz)0.5(H2O)]n | nih.gov |

Ligand Field Effects and Geometric Preferences in Cadmium Complexes

As a d¹⁰ metal ion, cadmium(II) has a completely filled d-orbital shell. Consequently, it exhibits zero ligand field stabilization energy (LFSE), regardless of the coordination geometry or the nature of the coordinating ligands. The absence of LFSE means that the geometric preferences of cadmium(II) complexes are not dictated by d-orbital splitting energies but are instead governed primarily by the steric demands of the ligands and the electrostatic interactions between the metal center and the donor atoms. This results in a high degree of structural flexibility, with observed coordination numbers ranging from four to eight.

Common geometries include:

Five-coordinate: Often seen with bulky ligands, resulting in distorted square-pyramidal or trigonal bipyramidal geometries. For example, the dimeric complex [Cd2(tmp-bian)2Cl2(µ-Cl)2] features cadmium atoms in a highly distorted square-pyramidal environment. mdpi.com

Six-coordinate: This is a very common coordination number for cadmium, typically resulting in a distorted octahedral geometry. This is observed in the binuclear complex Cd2(tmp-bian)2(H2O)4(µ-Cl)22 and in the 3D polymer [Cd(SO4)(H2bmtz)0.5(H2O)]n. mdpi.comnih.gov

Eight-coordinate: Achieved with small, bidentate ligands that can pack efficiently around the metal center. The [Cd(phen)2(NO3)2] complex presents a distorted dodecahedral CdN4O4 coordination environment. nih.gov

For Cadmium, bis(trifluoromethyl)- adducts, a four-coordinate tetrahedral geometry would be expected for L2Cd(CF3)2 complexes with moderately sized ligands (L), while bulkier ligands might lead to a lower coordination number or dissociation.

Host-Guest Chemistry and Self-Assembly Processes Involving Fluorinated Cadmium Species

Supramolecular self-assembly is a powerful tool in constructing complex, functional architectures from simpler molecular components. In cadmium coordination chemistry, the geometry of the organic ligands can precisely direct the self-assembly process. For instance, linking tripodal tris(pyrazolyl)methane units with ortho-, meta-, or para-substituted phenyl backbones leads to the formation of cadmium(II) coordination polymers with distinctly different wavelike or stepped supramolecular structures. nih.gov

The introduction of fluorinated groups like CF3 into cadmium complexes opens up possibilities for novel host-guest chemistry. While specific host-guest systems based on Cadmium, bis(trifluoromethyl)- have not been extensively reported, the principles are well-established. Metallosupramolecular capsules have been designed to encapsulate guest molecules like fullerenes, demonstrating molecular recognition. nih.gov Other systems, such as those based on cyclodextrin, can be designed for selective ion sensing in aqueous media. rsc.org

The highly fluorinated nature of Cadmium, bis(trifluoromethyl)- derivatives could be exploited to drive self-assembly through fluorous interactions or to create cavities with unique electronic properties for selective guest binding. This remains a promising and largely unexplored area of research.

Influence of Ancillary Ligands on the Reactivity and Stability of Cadmium, Bis(trifluoromethyl)-

Ancillary ligands are not passive spectators; they play a decisive role in modulating the properties of the metal center. For a reactive species like Cadmium, bis(trifluoromethyl)-, ancillary ligands are fundamental to its stability, structure, and subsequent reactivity. The very ability to isolate and study these derivatives often depends on the formation of stable adducts, such as Cd(CF3)2·base. wikipedia.org

The influence of these ligands is multifaceted:

Stability: The choice of ligand can dramatically affect thermal stability. In a study of volatile cadmium bis-amidinate complexes, modifying the alkyl substituents on the amidinate ligand framework resulted in significant differences in thermal stability, a critical factor for chemical vapor deposition precursors. nih.gov

Structural Control: As discussed previously, ancillary ligands are the primary determinants of the final architecture. The addition of one equivalent of the tmp-bian ligand to a dimeric cadmium chloride complex, along with a chloride-abstracting agent, resulted in the formation of a new mixture of binuclear and monomeric complexes, demonstrating how ligand stoichiometry can alter the structural outcome. mdpi.com Similarly, using flexible versus rigid N-donor linkers with cadmium anilate complexes leads to the formation of 1D versus 2D coordination polymers, respectively. rsc.org

Reactivity: By tuning the electronic and steric properties of the ancillary ligands, the reactivity of the cadmium center can be controlled. For cadmium amidinate precursors, reactivity towards thiols was observed, but no reaction occurred with bis-silyl sulfides, indicating that the ligand shell dictates the kinetic accessibility and electronic character of the metal center. nih.gov For Cadmium, bis(trifluoromethyl)-, donor ligands are known to form adducts that function as powerful ligand-exchange reagents, indicating that the ancillary ligand mediates the transfer of the trifluoromethyl group. wikipedia.org

| Ancillary Ligand System | Property Influenced | Observation | Reference |

| Bis-N,N-dialkylamidinates | Stability & Reactivity | Alkyl substitution on the ligand backbone alters thermal stability and reactivity towards thiols. | nih.gov |

| Bis(imino)acenaphthenes (BIAN) | Structure | Ligand stoichiometry and counter-ion determine whether the product is a monomer or a chloro-bridged dimer. | mdpi.com |

| N-donor Linkers (dipy, dabco) | Dimensionality | Flexible linkers lead to 1D chains, while rigid linkers promote 2D "honeycomb" networks. | rsc.org |

| General Lewis Bases | Reactivity | Formation of Cd(CF3)2·base adducts creates powerful ligand-exchange reagents for trifluoromethylation. | wikipedia.org |

Applications in Catalysis and Stoichiometric Transformations

Role as a Precursor in Transition Metal-Catalyzed Processes for Fluorination

A significant application of Bis(trifluoromethyl)cadmium is its use as a precursor for the synthesis of other trifluoromethyl-metal complexes, which can then act as catalysts or reagents in subsequent reactions. This transmetalation strategy leverages the high reactivity of the cadmium reagent to generate otherwise difficult-to-access species.

A notable example is the one-pot synthesis of trifluoromethyl iron complexes. Bis(trifluoromethyl)cadmium complexes, such as its adducts with acetonitrile (B52724) (CH₃CN) or 1,2-dimethoxyethane (B42094) (glyme), react readily with carbonyl-iron (B10782402) halides to produce trifluoromethyl-iron compounds. nih.govrsc.org For instance, the reaction of Cd(CF₃)₂ with tetracarbonyliron halides can yield [Fe(CO)₄(CF₃)₂] in good yields. nih.gov The solvent plays a crucial role in these reactions, influencing whether trifluoromethylation or fluorination occurs. nih.govrsc.org In the presence of acetonitrile, a ligand-exchange reaction can lead to the formation of trifluoromethyl iron acetonitrile complexes. nih.govrsc.org

This ability to transfer its trifluoromethyl groups to other metals makes Bis(trifluoromethyl)cadmium a valuable tool for accessing a wider range of trifluoromethylating agents for catalytic applications.

Stoichiometric Reagent Applications in Specialized Organic Synthesis

Bis(trifluoromethyl)cadmium, particularly its more stable and handleable adducts like the 1,2-dimethoxyethane (glyme) complex, serves as a potent stoichiometric reagent in specialized organic synthesis. Its reactivity is often higher than that of its mercury analogue, Hg(CF₃)₂, allowing for reactions to occur at significantly lower temperatures. researchgate.net

One of the key stoichiometric applications is in ligand exchange reactions with a variety of main group and transition metal halides. These reactions provide a convenient route to other trifluoromethyl-containing compounds. For example, the reaction of (CF₃)₂Cd·glyme with GeI₄ or SnBr₄ readily produces (CF₃)₄Ge and (CF₃)₂SnBr₂, respectively. researchgate.net

Another important application is its use as a low-temperature source of difluorocarbene (:CF₂). The reaction of (CF₃)₂Cd·glyme with acyl halides at sub-ambient temperatures leads to the formation of the corresponding acyl fluoride (B91410) and difluorocarbene. researchgate.net The generated difluorocarbene can then be trapped by various substrates, such as alkenes, to form difluorocyclopropanes. This provides a synthetically useful method for the introduction of the difluoromethylene group.

| Reactant | Product(s) | Yield (%) | Reference |

| Benzoyl chloride | Benzoyl fluoride, :CF₂ | ~90 | researchgate.net |

| GeI₄ | (CF₃)₄Ge | - | researchgate.net |

| SnBr₄ | (CF₃)₂SnBr₂ | - | researchgate.net |

Regioselectivity and Stereoselectivity Control in Cadmium-Mediated Transformations

The control of regioselectivity and stereoselectivity is a critical aspect of modern organic synthesis. In the context of trifluoromethylation reactions, achieving high levels of control is often a significant challenge.

While there is a substantial body of research on achieving regio- and stereoselectivity in trifluoromethylation reactions using various reagents and catalysts, specific studies detailing the control exerted by Bis(trifluoromethyl)cadmium are limited in the available literature. General strategies for controlling regioselectivity in the trifluoromethylation of alkenes often rely on the electronic and steric properties of the substrate and the nature of the trifluoromethyl radical source. For instance, in the vicinal halo-trifluoromethylation of alkenes, the regioselectivity can be influenced by the catalyst and the halogen source used. nih.gov

Stereoselectivity in trifluoromethylation reactions is also a topic of intense research, with many successful approaches employing chiral catalysts or auxiliaries. For example, asymmetric trifluoromethylation has been achieved using Ruppert's reagent in conjunction with chiral catalysts. wikipedia.org The vicinal halo-trifluoromethylation of alkenes can also proceed with varying degrees of diastereoselectivity, which can be influenced by the reaction conditions. nih.gov

Although direct evidence for the stereocontrol of Bis(trifluoromethyl)cadmium in these types of reactions is scarce in the reviewed literature, its role as a precursor to other trifluoromethylating agents implies that it can be an integral part of stereoselective synthetic sequences. The trapping of difluorocarbene generated from (CF₃)₂Cd·glyme by cis-2-butene (B86535) has been reported to be stereospecific, suggesting that the stereochemical integrity of the substrate is maintained during the cyclopropanation reaction. researchgate.net

Advanced Spectroscopic and Diffraction Based Characterization for Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy of Fluorinated Organometallics (e.g., ¹⁹F, ¹¹³Cd, ¹H, ¹³C NMR)

NMR spectroscopy is a cornerstone technique for characterizing bis(trifluoromethyl)cadmium and its complexes. The presence of fluorine and the cadmium isotopes (¹¹¹Cd and ¹¹³Cd) provides rich information through ¹⁹F and ¹¹³Cd NMR.

¹⁹F NMR Spectroscopy: The ¹⁹F NMR spectrum of bis(trifluoromethyl)cadmium is highly informative. In its donor-free state, prepared in dichloromethane-d2 (B32916) at -40 °C, it exhibits a singlet at approximately -39.4 ppm. uni-due.de This signal shows satellite peaks due to coupling with the magnetically active cadmium isotopes, with coupling constants of ²J(¹⁹F, ¹¹¹Cd) = 508 Hz and ²J(¹⁹F, ¹¹³Cd) = 519 Hz. uni-due.de The chemical shift and coupling constants are sensitive to the solvent and the presence of Lewis bases. For instance, the glyme adduct of Cd(CF₃)₂ shows a ¹⁹F chemical shift of -36.8 ppm with a ²J(F-Cd) coupling constant of 454 Hz. nih.gov The reactions of Cd(CF₃)₂ complexes with alkali metal halides lead to the formation of various trifluoromethyl cadmate anions, such as [Cd(CF₃)₂X·D]⁻, [Cd(CF₃)₃·D]⁻, and [Cd(CF₃)₄]²⁻, which are identifiable by their distinct ¹⁹F NMR spectra. researchgate.net The coupling constants, in particular, are strongly dependent on the number of trifluoromethyl groups attached to the cadmium center. researchgate.net

¹¹³Cd NMR Spectroscopy: ¹¹³Cd NMR provides direct information about the cadmium environment. For the complex Cd(CF₃)₂ in acetonitrile (B52724), the ¹¹³Cd chemical shift is observed at -465 ppm (as a septet) with a ²J(¹¹³Cd, ¹⁹F) coupling constant of 469 Hz. thieme-connect.de The formation of trifluoromethyl cadmates upon reaction with halides is also clearly observed in ¹¹³Cd NMR spectra, with significant changes in chemical shifts indicating the alteration of the coordination sphere of the cadmium atom. researchgate.netcdnsciencepub.com

¹H and ¹³C NMR Spectroscopy: While ¹H and ¹³C NMR are not directly probing the Cd-CF₃ core, they are crucial for characterizing the Lewis base adducts of bis(trifluoromethyl)cadmium. For example, in the Cd(CF₃)₂·glyme complex, the proton and carbon signals of the glyme ligand can be observed and assigned. thieme-connect.de In studies involving reactions of Cd(CF₃)₂, ¹H and ¹³C NMR are used to identify and characterize organic products and ligands. nih.gov For instance, in the synthesis of (η⁵-C₆H₇)Fe(CO)₂CF₃ using Cd(CF₃)₂·DME, ¹H and ¹³C NMR were essential for the characterization of the resulting iron complex. nih.gov

Interactive Data Table: NMR Spectroscopic Data for Bis(trifluoromethyl)cadmium and its Derivatives

| Compound/Complex | Nucleus | Chemical Shift (δ, ppm) | Coupling Constant (J, Hz) | Solvent/Reference |

| Cd(CF₃)₂ | ¹⁹F | -39.4 | ²J(¹⁹F, ¹¹¹Cd) = 508, ²J(¹⁹F, ¹¹³Cd) = 519 | CD₂Cl₂ (-40 °C) |

| Cd(CF₃)₂·glyme | ¹⁹F | -42.2 to -34.3 | J(¹¹¹/¹¹³Cd, ¹⁹F) = 461/493 | CH₂Cl₂ / CF₃COOH/CCl₃F |

| Cd(CF₃)₂·glyme | ¹⁹F | -36.8 | ²J(F-Cd) = 454 | Not specified |

| Cd(CF₃)₂ in CH₃CN | ¹¹³Cd | -465 (septet) | ²J(¹¹³Cd, ¹⁹F) = 469 | 50% Cd(CH₃)₂ in CDCl₃ |

Vibrational Spectroscopy (Infrared, Raman) for Functional Group Analysis and Bonding Information

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, offers valuable information about the functional groups and the nature of the chemical bonds within bis(trifluoromethyl)cadmium and its adducts.

Infrared (IR) and Raman Spectroscopy: The vibrational spectra of Cd(CF₃)₂ and its complexes are characterized by strong absorptions corresponding to the C-F stretching modes of the trifluoromethyl groups. For the donor-free (CF₃)₂Cd, the Raman spectrum has been reported. capes.gov.br In the case of the Cd(CF₃)₂·diglyme complex, both IR and Raman data are available, although the assignments are tentative. thieme-connect.de The IR spectrum of the Cd(CF₃)₂·glyme adduct shows bands at 1250 (m), 1070 (vs), 1005 (s), and 785 (m) cm⁻¹. datapdf.com These bands are primarily associated with the vibrations of the CF₃ groups and the glyme ligand. The synthesis of trifluoromethyl iron complexes using Cd(CF₃)₂ has also been monitored by IR spectroscopy, which helps in identifying the formation of new Fe-CF₃ and carbonyl-containing species. rsc.org

Interactive Data Table: Vibrational Spectroscopic Data for Bis(trifluoromethyl)cadmium Adducts

| Compound | Technique | Wavenumber (cm⁻¹) | Assignment (tentative) |

| Cd(CF₃)₂·glyme | IR | 1250 (m) | C-F stretch |

| 1070 (vs) | C-F stretch | ||

| 1005 (s) | C-F stretch | ||

| 785 (m) | Not specified | ||

| [Fe(CO)₄(CF₃)₂] | IR, Raman | Not specified | Fe-CF₃ and C-O stretches |

High-Resolution Mass Spectrometry Techniques for Molecular Weight and Fragmentation Pattern Analysis

High-resolution mass spectrometry (HRMS) is a powerful tool for determining the precise molecular weight and elucidating the fragmentation pathways of bis(trifluoromethyl)cadmium and its derivatives.

The mass spectrum of the Cd(CF₃)₂·glyme adduct displays several characteristic fragments. rsc.org These include ions corresponding to [Cd(CF₃)·glyme]⁺, [CdF·glyme]⁺, [Cd·glyme], [Cd(CF₃)F]⁺, [Cd(CF₃)]⁺, [Cd(CH₃)]⁺, and Cd⁺, all exhibiting the expected isotopic pattern for cadmium. thieme-connect.dersc.org In a separate study, the mass spectrum of the glyme adduct showed [CF₃Cd·glyme]⁺ (65%), [CF₃CdF]⁺ (14%), and Cd⁺ (100%) as major ions at m/z 273, 202, and 114, respectively. rsc.org The fragmentation of related lead compounds, such as PbPh₂(CF₃)₂, also shows expected patterns, for instance, the loss of phenyl groups. electronicsandbooks.com

Interactive Data Table: Mass Spectrometry Fragmentation Data for Cd(CF₃)₂·glyme

| Ion Fragment | m/z | Relative Intensity (%) |

| [CF₃Cd·glyme]⁺ | 273 | 65 |

| [CF₃CdF]⁺ | 202 | 14 |

| Cd⁺ | 114 | 100 |

Single Crystal X-ray Diffraction Studies for Solid-State Structure Determination and Connectivity

While a single crystal X-ray structure of the parent, unsolvated bis(trifluoromethyl)cadmium has not been reported, the structures of several of its derivatives and related compounds have been determined, providing insight into the coordination geometry around the cadmium atom. For instance, the crystal structure of the adduct formed between dimethylcadmium (B1197958) and 1,4-dioxane (B91453) reveals a one-dimensional polymeric structure where the cadmium atom is four-coordinate, bonded to two methyl groups and two oxygen atoms from different dioxane molecules. researchgate.net Although not a direct analysis of Cd(CF₃)₂, this provides a model for how cadmium centers can coordinate with Lewis bases. The synthesis of a cyclohexadienyl iron trifluoromethyl complex, (η⁵-C₆H₇)Fe(CO)₂CF₃, using Cd(CF₃)₂·DME as the trifluoromethylating agent, was confirmed by single-crystal X-ray diffraction, which unambiguously established the connectivity of the final product. nih.govmdpi.com

Electron Paramagnetic Resonance (EPR) Spectroscopy for Radical Species and Paramagnetic Derivatives

Electron Paramagnetic Resonance (EPR) spectroscopy is a technique specifically used to study species with unpaired electrons, such as radicals or paramagnetic metal complexes. While bis(trifluoromethyl)cadmium itself is a diamagnetic species and therefore EPR silent, this technique would be invaluable for characterizing any paramagnetic derivatives or radical intermediates that might be formed in its reactions. For example, in the synthesis of copper(III) trifluoromethyl complexes using Cd(CF₃)₂, EPR spectroscopy was used to confirm the oxidation state of the copper atoms in the resulting complexes. sciencemadness.org Similarly, studies on the synthesis of gold(II) complexes have utilized EPR to identify and characterize the paramagnetic gold centers. unizar.es Should reactions involving Cd(CF₃)₂ produce radical species, EPR would be the primary method for their detection and characterization.

Theoretical and Computational Studies of Cadmium, Bis Trifluoromethyl

Quantum Chemical Calculations of Electronic Structure and Bonding Characteristics

Quantum chemical calculations are fundamental to understanding the intrinsic properties of Cd(CF₃)₂. These calculations, derived from the principles of quantum mechanics, provide a detailed picture of the electron distribution and the nature of the chemical bonds within the molecule. nih.gov

The electronic structure of Cd(CF₃)₂ is significantly influenced by the high electronegativity of the fluorine atoms in the trifluoromethyl groups. This leads to a substantial polarization of the C-F bonds and, consequently, the Cd-C bonds. Natural Bond Orbital (NBO) analysis is a common technique used to quantify the charge distribution and analyze donor-acceptor interactions within the molecule. Such analyses can reveal the degree of ionic versus covalent character in the Cd-C bonds.

The bonding in Cd(CF₃)₂ can be described in terms of the interaction between the cadmium atom's orbitals and the orbitals of the trifluoromethyl ligands. The primary bonding involves the overlap of cadmium's sp-hybridized orbitals with the appropriate carbon-based orbitals of the CF₃ groups to form sigma (σ) bonds. The strong inductive effect of the fluorine atoms withdraws electron density from the carbon atoms, which in turn affects the strength and polarity of the Cd-C bond. researchgate.net

Density Functional Theory (DFT) for Geometry Optimization, Energetics, and Spectroscopic Property Prediction

Density Functional Theory (DFT) has become a workhorse in computational chemistry for studying transition metal complexes due to its balance of accuracy and computational cost. nih.govsemanticscholar.org For Cd(CF₃)₂, DFT methods are extensively used to predict a variety of molecular properties.

Geometry Optimization: DFT calculations can be used to determine the most stable three-dimensional arrangement of atoms in the Cd(CF₃)₂ molecule. researchgate.netyoutube.com The optimized geometry provides key structural parameters such as bond lengths and bond angles. For an isolated Cd(CF₃)₂ molecule, a linear or near-linear C-Cd-C arrangement is generally expected. The choice of the functional and basis set is crucial for obtaining accurate geometries. researchgate.netresearchgate.net

Energetics: DFT can be employed to calculate the thermodynamic stability of Cd(CF₃)₂ and the energetics of its reactions. This includes the calculation of formation energies, bond dissociation energies, and the energy changes associated with conformational isomers.

Spectroscopic Property Prediction: DFT is also a powerful tool for predicting spectroscopic properties, which can be compared with experimental data for validation. nih.gov This includes:

Vibrational Frequencies: Calculation of the vibrational frequencies (IR and Raman spectra) can help in the identification and characterization of the molecule. researchgate.net

NMR Chemical Shifts: Theoretical prediction of ¹⁹F and ¹¹³Cd NMR chemical shifts can aid in the interpretation of experimental NMR spectra, providing valuable information about the electronic environment of the nuclei. researchgate.netnih.gov

Molecular Dynamics Simulations for Understanding Solution-Phase Behavior and Intermolecular Interactions

While quantum chemical calculations are excellent for studying isolated molecules, Molecular Dynamics (MD) simulations are employed to understand the behavior of Cd(CF₃)₂ in a condensed phase, such as in solution. nih.gov MD simulations model the movement of atoms and molecules over time, providing insights into dynamic processes. monash.edu

In the context of Cd(CF₃)₂, MD simulations can be used to:

Study Solvation: Investigate how solvent molecules arrange around the Cd(CF₃)₂ solute and the energetic contributions of solvation. The interaction with coordinating solvents like glyme (1,2-dimethoxyethane) or acetonitrile (B52724) is particularly relevant, as these can form stable adducts. rsc.orgresearchgate.net

Analyze Intermolecular Interactions: Characterize the nature and strength of non-covalent interactions between Cd(CF₃)₂ molecules or between Cd(CF₃)₂ and other species in solution. This includes van der Waals forces and potential weak hydrogen bonding interactions.

Simulate Diffusion and Transport Properties: Predict how the molecule moves through a solution, which is important for understanding its reactivity and transport to reaction sites.

Computational Analysis of Reaction Mechanisms, Transition States, and Reaction Energy Profiles

Computational chemistry is invaluable for elucidating the detailed pathways of chemical reactions involving Cd(CF₃)₂. By mapping the potential energy surface of a reaction, chemists can identify the most likely mechanism.

Reaction Mechanisms: Cd(CF₃)₂ is a key reagent for introducing trifluoromethyl groups into other molecules. acs.org Computational studies can help to understand the mechanisms of these trifluoromethylation reactions. For instance, in reactions with metal complexes, does the reaction proceed via a simple ligand exchange, or does it involve more complex pathways like oxidative addition and reductive elimination? researchgate.net

Transition States: A crucial part of mechanistic studies is the location and characterization of transition states—the high-energy structures that connect reactants and products. DFT calculations can be used to find the geometry and energy of these fleeting species.

Prediction of Thermochemical Parameters and Reactivity Descriptors

Computational methods can provide a wealth of data on the thermochemical properties and reactivity of Cd(CF₃)₂.

Thermochemical Parameters: Beyond simple energetics, it is possible to calculate a range of thermochemical parameters using statistical mechanics in conjunction with quantum chemical calculations. These include:

Enthalpy of formation (ΔHᵣ°)

Gibbs free energy of formation (ΔGᵣ°)

Entropy (S°)

Heat capacity (Cₚ)

These parameters are essential for predicting the spontaneity and equilibrium position of reactions under various conditions.

Reactivity Descriptors: Conceptual DFT provides a framework for quantifying the reactivity of a molecule using various descriptors. mdpi.com These descriptors are derived from the molecule's electronic structure and can be used to predict how it will interact with other reagents. researchgate.net Key reactivity descriptors include:

| Reactivity Descriptor | Description |

| Electronegativity (χ) | A measure of the tendency of a molecule to attract electrons. |

| Chemical Hardness (η) | A measure of the resistance of a molecule to change its electron configuration. |

| Electrophilicity Index (ω) | A global reactivity index that measures the propensity of a species to accept electrons. |

| Fukui Functions | Indicate the most electrophilic and nucleophilic sites within a molecule. |

By calculating these descriptors for Cd(CF₃)₂, one can predict its behavior as an electrophile or nucleophile and identify the most reactive sites within the molecule.

Exploration of Cadmium, Bis Trifluoromethyl As a Precursor in Advanced Materials Science

Utilization as Chemical Vapor Deposition (CVD) Precursors for Cadmium-Containing Thin Films

Chemical Vapor Deposition (CVD) is a technique used to produce high-quality solid materials, often in the form of thin films. The process involves the decomposition of a volatile precursor on a heated substrate. The selection of the precursor is critical as it influences the deposition process and the properties of the resulting film. epa.govwikipedia.org

A review of the available scientific literature does not indicate that Cadmium, bis(trifluoromethyl)- is utilized as a precursor for the chemical vapor deposition of cadmium-containing thin films. Research in this area predominantly focuses on other cadmium compounds. For instance, dimethylcadmium (B1197958) is a known precursor used for the deposition of cadmium through CVD. epa.gov Other commonly employed precursors for cadmium-based thin films, such as cadmium sulfide (B99878) (CdS), include cadmium chloride, thiourea, and ammonium (B1175870) chloride in chemical bath deposition methods, a related solution-based technique. wisc.eduyoutube.commdpi.com

Table 1: Common Precursors in Cadmium-Containing Thin Film Deposition

| Cadmium-Containing Film | Deposition Method | Common Precursors |

|---|---|---|

| Cadmium | CVD | Dimethylcadmium |

| Cadmium Sulfide (CdS) | Chemical Bath Deposition | Cadmium Chloride, Thiourea, Ammonium Hydroxide |

| Cadmium Sulfide (CdS) | Spin Coating | Cadmium Sulfide Powder, Cadmium Chloride |

Synthesis of Nanomaterials (e.g., Cadmium Sulfide, Cadmium Selenide) and Quantum Dots via Molecular Precursors

The synthesis of nanomaterials like cadmium sulfide (CdS) and cadmium selenide (B1212193) (CdSe), particularly in the form of quantum dots, is a significant area of research due to their unique optical and electronic properties. mdpi.comuconn.edunih.gov These properties make them valuable for applications in displays, bio-imaging, and solar cells. mdpi.comuea.ac.uk

There is no evidence in the surveyed literature to suggest that Cadmium, bis(trifluoromethyl)- is used as a molecular precursor for the synthesis of CdS or CdSe nanomaterials and quantum dots. The common methods for synthesizing these nanomaterials involve the reaction of a cadmium source with a sulfur or selenium source in the presence of capping agents and solvents.

Commonly used cadmium precursors for nanomaterial synthesis include:

For Cadmium Sulfide (CdS) Nanoparticles: Cadmium chloride, cadmium acetate, and bis(thiourea)cadmium chloride are frequently used. nih.govnih.govresearchgate.net The synthesis can be carried out through various methods, including chemical precipitation and thermal degradation. nih.govnih.gov

For Cadmium Selenide (CdSe) Quantum Dots: Cadmium oxide and cadmium stearate (B1226849) are common cadmium precursors. wisc.eduuconn.edu These are typically reacted with a selenium precursor, such as selenium powder or trioctylphosphine (B1581425) selenide, at high temperatures. uconn.eduyoutube.com

Table 2: Selected Synthesis Methods for CdS and CdSe Nanomaterials

| Nanomaterial | Synthesis Method | Cadmium Precursor(s) | Sulfur/Selenium Precursor(s) |

|---|---|---|---|

| CdS Nanoparticles | Chemical Precipitation | Cadmium Chloride | Sodium Sulfide |

| CdS Nanoparticles | Thermal Degradation | Bis(thiourea)cadmium chloride | (Self-sourced) |

Fabrication of Optoelectronic and Semiconductor Materials with Specific Cadmium Incorporation

Cadmium-containing compounds are integral to the fabrication of various optoelectronic and semiconductor devices. researchgate.netnih.gov Cadmium sulfide, for example, is a widely studied n-type semiconductor with a significant band gap, making it suitable for applications in solar cells, photodetectors, and light-emitting diodes. researchgate.net

The scientific literature does not provide instances of Cadmium, bis(trifluoromethyl)- being used for the specific incorporation of cadmium in the fabrication of optoelectronic and semiconductor materials. The manufacturing of these materials typically relies on well-established cadmium sources that are compatible with existing fabrication processes. For instance, in the context of creating p-n junctions or doping materials, precursors like cadmium chloride are often employed in deposition techniques. youtube.com The development of high-performance photodetectors for detecting cadmium itself involves standard semiconductor manufacturing processes rather than the use of organocadmium precursors. nih.gov

Applications in the Synthesis of Metal-Organic Frameworks (MOFs) and Coordination Polymers

Metal-Organic Frameworks (MOFs) and coordination polymers are crystalline materials constructed from metal ions or clusters linked by organic ligands. nih.govrsc.orgnih.gov These materials are of interest for applications in gas storage, catalysis, and sensing due to their high porosity and tunable structures. nih.gov

A review of the literature on cadmium-based MOFs and coordination polymers reveals no mention of Cadmium, bis(trifluoromethyl)- as a metallic node precursor. The synthesis of these structures typically involves the reaction of a simple cadmium salt, such as cadmium nitrate (B79036) or cadmium sulfate (B86663), with a multitopic organic linker ligand under solvothermal or hydrothermal conditions. nih.govnih.govresearchgate.net The choice of the organic ligand and the reaction conditions are the primary factors that dictate the final structure and properties of the resulting framework.

Table 3: Examples of Precursors in Cadmium-Based MOF and Coordination Polymer Synthesis

| Framework Type | Cadmium Precursor | Organic Linker Example |

|---|---|---|

| Cadmium-Based MOF | Cadmium Nitrate | 1,3,5-Benzenetricarboxylic acid (H₃BTC) |

| Cadmium Coordination Polymer | Cadmium Sulfate | 3,6-bis(pyrimidin-2-yl)-1,4-dihydro-1,2,4,5-tetrazine |

Interdisciplinary Research Opportunities and Future Directions in Cadmium, Bis Trifluoromethyl Chemistry

Integration with Green Chemistry Principles for Sustainable Synthetic Methodologies

The synthesis of organometallic compounds, including Cadmium, bis(trifluoromethyl)-, traditionally involves processes that may not align with the principles of green chemistry. Future research will likely focus on developing more sustainable synthetic routes that minimize waste, reduce energy consumption, and utilize less hazardous materials. sekisuidiagnostics.comsigmaaldrich.comnih.gov

Key areas for development in the sustainable synthesis of Cadmium, bis(trifluoromethyl)- and its derivatives include:

Atom Economy: Designing synthetic pathways that maximize the incorporation of all starting materials into the final product is a core principle of green chemistry. sekisuidiagnostics.com Future methodologies could explore direct trifluoromethylation of cadmium precursors that avoid the use of stoichiometric reagents that end up as byproducts.

Use of Safer Solvents and Reagents: Research into replacing hazardous organic solvents with greener alternatives such as ionic liquids, supercritical fluids, or even water-based systems will be crucial. nih.gov Additionally, developing less toxic and more stable trifluoromethylating agents will be a significant step forward.

Energy Efficiency: Exploring synthetic methods that can be conducted at ambient temperature and pressure, potentially through photochemistry or catalysis, would significantly reduce the energy footprint of the production process. sigmaaldrich.com

Catalytic Routes: Shifting from stoichiometric to catalytic methods for the synthesis of Cadmium, bis(trifluoromethyl)- can drastically reduce waste. sekisuidiagnostics.com Investigating catalytic systems that can efficiently generate the Cd(CF₃)₂ species or its adducts is a promising research direction.

A comparative table of traditional versus potential green synthetic approaches is presented below.

| Feature | Traditional Synthetic Approach | Potential Green Chemistry Approach |

| Principle | Often relies on stoichiometric reagents and harsh conditions. | Emphasizes atom economy, catalysis, and benign conditions. sekisuidiagnostics.comsigmaaldrich.com |

| Solvents | Typically uses volatile and often toxic organic solvents. | Explores the use of ionic liquids, supercritical fluids, or aqueous media. nih.gov |

| Energy Input | May require high temperatures and pressures. | Aims for ambient temperature and pressure through methods like photocatalysis. |

| Waste Generation | Can produce significant amounts of inorganic salts and other byproducts. | Designed to minimize or eliminate waste by maximizing atom economy. nih.gov |

Potential for Bio-Inspired Cadmium Chemistry and Interactions with Biological Systems (excluding clinical data)

While cadmium is recognized for its toxicity, studying its interactions with biological systems at a fundamental level can inspire the design of new chemical entities and tools. Cadmium ions (Cd²⁺) are known to interact with biological molecules, often by mimicking essential metal ions like zinc (Zn²⁺) and calcium (Ca²⁺) due to similar ionic radii and coordination preferences. nih.govmdpi.com This mimicry allows cadmium to bind to various proteins and nucleic acids. nih.govnih.gov

Future research in this area could focus on:

Bio-inspired Ligand Design: Understanding how cadmium coordinates with amino acid residues (particularly cysteine's sulfhydryl groups) in proteins can guide the design of novel ligands for Cadmium, bis(trifluoromethyl)-. nih.gov These bio-inspired ligands could modulate the compound's reactivity and solubility.

Cadmium Metalloenzymes: The discovery of a naturally occurring cadmium-containing carbonic anhydrase in marine diatoms demonstrates that cadmium can play a functional role in a biological system. princeton.edu This finding opens up the possibility of designing artificial metalloenzymes based on a Cadmium, bis(trifluoromethyl)- core, which could catalyze unique chemical transformations.

Probing Biological Systems: The unique spectroscopic signatures that might arise from the trifluoromethyl groups could be exploited to use Cadmium, bis(trifluoromethyl)- derivatives as probes for studying metal-binding sites in proteins or nucleic acids, without delving into clinical applications.

| Biological Interaction | Potential Research Direction | Rationale |

| Mimicry of Essential Metals | Design of Cadmium, bis(trifluoromethyl)- complexes that target specific metal-binding sites. | The trifluoromethyl groups can modulate the Lewis acidity and lipophilicity of the cadmium center, potentially leading to selective interactions. nih.gov |

| Coordination with Biomolecules | Synthesis of Cadmium, bis(trifluoromethyl)- adducts with amino acids, peptides, or nucleobases. | To understand the fundamental coordination chemistry and structural impact of the Cd(CF₃)₂ moiety on biological building blocks. nih.gov |

| Cadmium Metalloenzymes | Exploration of Cadmium, bis(trifluoromethyl)- as a core for artificial enzymes. | The unique reactivity of the cadmium-carbon bonds and the influence of the CF₃ groups could lead to novel catalytic activities. princeton.edu |

Development of Advanced Spectroscopic Probes and In Situ Techniques for Reaction Monitoring

To fully understand and optimize reactions involving Cadmium, bis(trifluoromethyl)-, the development of advanced analytical techniques for real-time monitoring is essential. The trifluoromethyl groups provide a unique spectroscopic handle that can be exploited for this purpose.

Future research opportunities in this domain include:

¹⁹F NMR Spectroscopy: While standard for characterization, the application of advanced ¹⁹F NMR techniques, such as diffusion-ordered spectroscopy (DOSY) and reaction monitoring using flow NMR, could provide detailed insights into reaction mechanisms, kinetics, and the formation of transient intermediates.

Vibrational Spectroscopy (IR and Raman): The C-F stretching vibrations provide strong and characteristic signals in infrared and Raman spectroscopy. In situ IR and Raman techniques could be employed to follow the consumption of Cadmium, bis(trifluoromethyl)- and the formation of products in real-time under actual reaction conditions.

Fluorescence Probes: The development of fluorescent ligands that coordinate to the cadmium center could allow for the creation of probes where the fluorescence is modulated by the reaction at the cadmium center. This could enable highly sensitive monitoring of reaction progress. researchgate.netresearchgate.net

X-ray Absorption Spectroscopy (XAS): Synchrotron-based techniques like XAS can provide information about the oxidation state and coordination environment of the cadmium atoms in solution and in solid-state, even in amorphous materials or complex reaction mixtures. This would be invaluable for elucidating catalytic cycles.

| Technique | Potential Application | Information Gained |

| In Situ ¹⁹F NMR | Real-time monitoring of trifluoromethylation reactions. | Reaction kinetics, detection of intermediates, mechanistic insights. |

| In Situ IR/Raman | Following the conversion of functional groups during catalysis. | Identification of key bond-breaking and bond-forming events. |

| Fluorescence Spectroscopy | Development of turn-on/turn-off sensors for reaction completion. | High-sensitivity detection of reactants or products. researchgate.net |

| X-ray Absorption Spectroscopy | Characterization of the cadmium coordination sphere during a catalytic cycle. | Changes in oxidation state and local structure of the catalyst. |

Exploration of Novel Catalytic Cycles and Tandem Processes

The catalytic potential of cadmium compounds is an emerging area of interest. figshare.com The presence of both a Lewis acidic cadmium center and reactive trifluoromethyl groups in Cadmium, bis(trifluoromethyl)- suggests its potential application in novel catalytic cycles.

Future research could be directed towards:

Lewis Acid Catalysis: The cadmium center in Cadmium, bis(trifluoromethyl)- and its adducts can function as a Lewis acid to activate organic substrates. The electron-withdrawing trifluoromethyl groups would enhance this Lewis acidity, potentially enabling unique catalytic transformations.

Trifluoromethylation Reactions: While often used as a trifluoromethylating agent itself, exploring catalytic cycles where a Cadmium, bis(trifluoromethyl)- species is regenerated after transferring a CF₃ group could lead to more atom-economical trifluoromethylation processes. This could be analogous to palladium-catalyzed cross-coupling reactions. rsc.org

Tandem Reactions: Designing one-pot reactions where Cadmium, bis(trifluoromethyl)- first acts as a catalyst for one transformation, and then its remnant or a derivative participates in a subsequent reaction, would be a sophisticated application of its chemical reactivity. The concept of tandem processes is being explored in other areas like solar cells to enhance efficiency, and a similar principle of multi-step, synergistic processes could be applied here. nih.govresearchgate.net

Polymerization Catalysis: The potential of Cadmium, bis(trifluoromethyl)- as an initiator or catalyst for polymerization reactions, particularly for fluorine-containing polymers, is an unexplored but potentially fruitful area of research.

Future Prospects in Advanced Materials Science and Nanotechnology Applications

The incorporation of trifluoromethyl groups into materials can lead to desirable properties such as thermal stability, chemical resistance, and altered electronic characteristics. Cadmium, bis(trifluoromethyl)- could serve as a valuable precursor for the synthesis of advanced materials.

Promising future directions include:

Semiconductors and Quantum Dots: Cadmium is a key component in certain types of semiconductor materials and quantum dots. nih.govfuturemarketreport.com Using Cadmium, bis(trifluoromethyl)- as a precursor could allow for the synthesis of novel fluorine-doped cadmium-based nanomaterials with tailored optical and electronic properties for applications in displays, sensors, and solar cells. nih.gov

Metal-Organic Frameworks (MOFs): The use of Cadmium, bis(trifluoromethyl)- as a node or for post-synthetic modification of MOFs could lead to materials with unique porosities, gas sorption properties, and catalytic activities. berkeley.edunih.gov The trifluoromethyl groups could line the pores of the MOF, creating a fluorous environment that could be useful for specific separations or catalysis.

Thin Film Deposition: Chemical vapor deposition (CVD) or atomic layer deposition (ALD) using Cadmium, bis(trifluoromethyl)- as a volatile precursor could be a method for producing thin films of cadmium-containing materials, potentially with incorporated fluorine, for electronic and optical applications.

Nanocomposites: The synthesis of nanocomposites where Cadmium, bis(trifluoromethyl)- derived nanoparticles are embedded in a polymer matrix could lead to materials with enhanced thermal, mechanical, or optical properties.

| Application Area | Potential Role of Cadmium, bis(trifluoromethyl)- | Desired Outcome/Property |

| Nanotechnology | Precursor for cadmium-based quantum dots. nih.gov | Tunable fluorescence and electronic properties for imaging and sensors. nih.gov |

| Materials Science | Building block for Metal-Organic Frameworks (MOFs). berkeley.edunih.gov | MOFs with fluorinated pores for selective gas separation or catalysis. |

| Electronics | Precursor for thin-film deposition of semiconductor materials. futuremarketreport.com | Novel cadmium-based thin films with tailored electronic bandgaps. |

| Advanced Polymers | Initiator or comonomer in polymerization. | Fluorinated polymers with enhanced thermal stability and chemical resistance. |

Q & A

Q. What are the optimal synthetic routes for preparing cadmium, bis(trifluoromethyl)-, and how do reaction conditions influence yield and purity?

Cadmium, bis(trifluoromethyl)- is typically synthesized via organometallic reactions involving cadmium precursors and trifluoromethylating agents. For example, analogous bis(trifluoromethyl)-substituted compounds often employ Grignard or organozinc reagents under inert atmospheres to prevent oxidation . Reaction parameters such as temperature (e.g., −78°C to room temperature), solvent polarity (tetrahydrofuran or diethyl ether), and stoichiometric ratios of reactants must be tightly controlled to minimize side reactions like ligand scrambling. Yield optimization may require iterative thin-layer chromatography (TLC) monitoring and column purification, as demonstrated in phosphazene-based syntheses .

Q. How can researchers safely handle cadmium, bis(trifluoromethyl)- given its reactivity and toxicity?

The compound’s hazards include potential thermal instability and cadmium toxicity. Refer to the Handbook of Reactive Chemical Hazards for specific safety protocols . Handling should occur in a fume hood with inert gas lines (e.g., nitrogen/argon), and personal protective equipment (PPE) must include nitrile gloves and flame-resistant lab coats. Waste disposal must comply with local regulations for heavy metals. Stability testing under varying temperatures and light exposure is recommended before large-scale use.

Q. What spectroscopic techniques are most effective for characterizing cadmium, bis(trifluoromethyl)-?

Nuclear magnetic resonance (NMR) is limited due to cadmium’s quadrupolar nuclei (¹¹¹Cd, ¹¹³Cd), but fluorine-19 (¹⁹F) NMR can confirm trifluoromethyl group integrity . Fourier-transform infrared (FTIR) spectroscopy identifies Cd–C and C–F vibrational modes (e.g., ~1200 cm⁻¹ for CF₃). Mass spectrometry (MS) with electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) can verify molecular weight. X-ray crystallography, as used for related boronic acids , provides definitive structural data but requires high-purity crystals.

Advanced Research Questions

Q. How do computational models (e.g., DFT) predict the electronic and geometric properties of cadmium, bis(trifluoromethyl)-, and how do these compare to experimental data?

Density functional theory (DFT) calculations can model the compound’s electron density distribution, bond angles, and frontier molecular orbitals. For example, studies on 3,5-bis(trifluoromethyl)phenylboronic acids used DFT to analyze solvation free energies and conformational stability . Researchers should cross-validate computational results with experimental X-ray crystallography or Raman spectroscopy data to refine force fields and improve predictive accuracy.

Q. What role does cadmium, bis(trifluoromethyl)- play in catalytic systems, and how can its activity be tuned for specific applications?

While direct studies on this compound are sparse, analogous cadmium organometallics are explored in cross-coupling reactions. The electron-withdrawing trifluoromethyl groups may enhance electrophilicity at the cadmium center, facilitating transmetalation steps. Researchers could design kinetic experiments to compare catalytic efficiency with non-fluorinated analogs, using gas chromatography (GC) or high-performance liquid chromatography (HPLC) to track reaction progress .

Q. How can researchers resolve contradictions in reported thermodynamic data (e.g., melting points, solubility) for cadmium, bis(trifluoromethyl)-?

Discrepancies often arise from impurities or differing measurement protocols. For instance, melting points should be verified via differential scanning calorimetry (DSC) under controlled heating rates. Solubility in polar vs. nonpolar solvents (e.g., acetone vs. hexane) can be systematically tested using gravimetric analysis. Cross-referencing with databases like NIST’s 3,5-bis(trifluoromethyl)benzoic acid entries ensures methodological consistency.

Q. What strategies are effective for incorporating cadmium, bis(trifluoromethyl)- into advanced materials (e.g., fluorinated polymers or sensors)?

The compound’s CF₃ groups impart hydrophobicity and thermal stability, making it suitable for fluoropolymer matrices. Researchers could copolymerize it with perfluoroalkenes via radical initiation, monitoring molecular weight changes via gel permeation chromatography (GPC). For sensor applications, its potential as a cadmium-selective fluorescent probe—akin to quinoline derivatives —could be tested using fluorescence spectroscopy in aqueous and organic media.

Methodological Guidance for Data Collection and Analysis

- Synthetic Reproducibility : Document reaction parameters (e.g., inert atmosphere purity, solvent drying methods) to address batch-to-batch variability.

- Safety Compliance : Regularly update risk assessments using resources like Handbook of Reactive Chemical Hazards .

- Data Validation : Use multiple spectroscopic techniques (e.g., NMR, MS, XRD) to confirm compound identity, especially given the complexity of fluorinated organometallics .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.